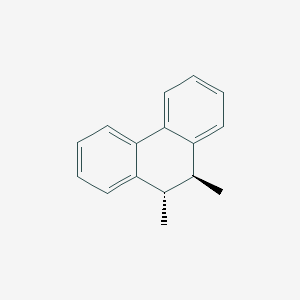
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide is a chemical compound with the molecular formula C22H23O2P It is known for its unique structure, which includes a phosphane oxide group attached to a 3-methoxy-3-phenylpropyl chain and two diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine oxide with 3-methoxy-3-phenylpropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of phosphines.
科学的研究の応用
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of (3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the 3-methoxy-3-phenylpropyl group.
Diphenylphosphine oxide: Similar but lacks the additional phenyl group.
(3-Methoxy-3-phenylpropyl)phosphine oxide: Similar but lacks one of the diphenyl groups.
Uniqueness
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide is unique due to the presence of both the 3-methoxy-3-phenylpropyl group and the diphenyl groups
特性
CAS番号 |
22966-75-2 |
|---|---|
分子式 |
C22H23O2P |
分子量 |
350.4 g/mol |
IUPAC名 |
(3-diphenylphosphoryl-1-methoxypropyl)benzene |
InChI |
InChI=1S/C22H23O2P/c1-24-22(19-11-5-2-6-12-19)17-18-25(23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
InChIキー |
XIJNEXYOTZCFMQ-UHFFFAOYSA-N |
正規SMILES |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)




![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)

